3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
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Overview
Description
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one typically involves the reaction of 3-bromo-4-methylpentan-2-one with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can also participate in reactions that introduce additional functional groups into the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylpentan-2-one
- 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]butan-2-one
Properties
CAS No. |
112332-52-2 |
---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
3-bromo-4-methyl-4-prop-2-ynoxypentan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-5-6-12-9(3,4)8(10)7(2)11/h1,8H,6H2,2-4H3 |
InChI Key |
WMANOVRBIWXDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C)(C)OCC#C)Br |
Origin of Product |
United States |
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